![molecular formula C10H9F3O B6260680 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol CAS No. 64189-17-9](/img/no-structure.png)

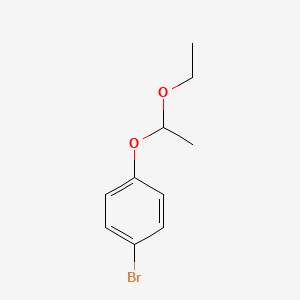

3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol, also known as 3-TFMPP, is a synthetic phenylpropanoid compound that has been used in a variety of scientific research applications. This compound is chemically similar to propofol, a commonly used anesthetic, and is known to have similar effects on the body. 3-TFMPP has a wide range of uses in laboratory experiments, ranging from biochemical and physiological effects to its ability to act as an agonist at certain receptors.

Wissenschaftliche Forschungsanwendungen

3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol has been used in a variety of scientific research applications. It has been used to study the effects of anesthetics on the body, as well as its ability to act as an agonist at certain receptors. It has also been used to study the effects of neurotransmission on the central nervous system, as well as its effects on the cardiovascular system.

Wirkmechanismus

Target of Action

A structurally similar compound, n-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide, has been shown to interact with the serotonergic system, specifically the5-HT1A and 5-HT3 receptors .

Mode of Action

The related compound mentioned above modulates the serotonergic system, which suggests that 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol might have a similar mechanism . This could involve binding to the 5-HT1A and 5-HT3 receptors, altering their activity and thus influencing the levels of serotonin in the brain .

Biochemical Pathways

Given the potential interaction with the serotonergic system, it is plausible that this compound could influence pathways related to mood regulation, sleep, appetite, and other physiological processes that are modulated by serotonin .

Pharmacokinetics

The compound’s molecular weight of 20217 suggests that it may have suitable properties for oral bioavailability.

Result of Action

The related compound has been shown to exhibit an antidepressant-like effect in mice, which was associated with modulation of the serotonergic system . This suggests that this compound might have similar effects.

Vorteile Und Einschränkungen Für Laborexperimente

3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol has a number of advantages and limitations for laboratory experiments. One of the main advantages of using this compound is its ability to act as an agonist at certain receptors, which can be useful in studying the effects of anesthetics on the body. However, it is important to note that this compound has a short half-life, which can limit its usefulness in some experiments. Additionally, this compound can be toxic at high doses, which can also limit its usefulness in some experiments.

Zukünftige Richtungen

There are a number of potential future directions for 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol. One potential direction is to explore its potential as an anesthetic and sedative agent. Additionally, further research could be done to explore its effects on the cardiovascular system and its ability to act as an agonist at certain receptors. Additionally, further research could be done to explore its potential as a treatment for anxiety and mood disorders. Finally, further research could be done to explore its potential as an anti-inflammatory agent.

Synthesemethoden

3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is synthesized from the reaction between 3-methyl-2-nitrobenzoic acid and trifluoroacetic anhydride. This reaction is carried out in the presence of anhydrous sodium sulfate and a catalytic amount of pyridine. The product of the reaction is then purified by column chromatography and recrystallized from a mixture of methanol and water.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol involves the reaction of a trifluoromethyl-substituted benzene with propargyl alcohol in the presence of a base to form the desired product.", "Starting Materials": [ "3-trifluoromethylphenylboronic acid", "propargyl alcohol", "palladium catalyst", "base (e.g. potassium carbonate)", "solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Convert 3-trifluoromethylphenylboronic acid to the corresponding trifluoromethyl-substituted benzene via a Suzuki coupling reaction with an appropriate aryl halide.", "Step 2: Dissolve the trifluoromethyl-substituted benzene in a suitable solvent (e.g. ethanol) and add propargyl alcohol and a base (e.g. potassium carbonate).", "Step 3: Add a palladium catalyst (e.g. Pd(PPh3)4) and heat the mixture under reflux for several hours.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain 3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol as a white solid." ] } | |

CAS-Nummer |

64189-17-9 |

Molekularformel |

C10H9F3O |

Molekulargewicht |

202.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.